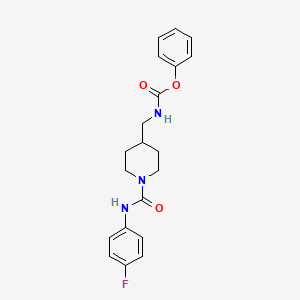

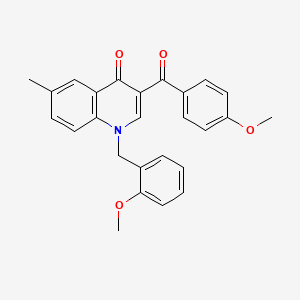

![molecular formula C12H13ClF3N3 B2566217 (1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride CAS No. 1439902-36-9](/img/structure/B2566217.png)

(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a white crystalline solid with a molar mass of 211.6 g/mol and a melting point of 151-153°C.Scientific Research Applications

Corrosion Inhibition

Amino acid compounds, including derivatives with an imidazole structure similar to the one , have been synthesized and studied as corrosion inhibitors for steel in acidic solutions. These inhibitors demonstrate mixed-type inhibition characteristics, adhering to the steel surface following Langmuir adsorption isotherm principles. Their effectiveness is validated through potentiodynamic polarization, electrochemical impedance spectroscopy, SEM, and AFM analyses, alongside theoretical Density Functional Theory (DFT) calculations (Yadav, Sarkar, & Purkait, 2015).

Metal Complexes in Biological Activity

The synthesis and characterization of metal complexes derived from Schiff base 2-aminomethylbenzimidazole and 2-hydroxynaphthaldehyde have been explored for their biological activities. These complexes demonstrate significant antibacterial, antifungal, and antitumor activities, indicating the potential of imidazole derivatives in medicinal chemistry (Al-Hakimi et al., 2020).

Material Science and Polymer Research

Imidazole derivatives have been utilized in the synthesis of novel poly(amide-ether)s, exhibiting significant physical and optical properties. These polymers, characterized by their solubility in various organic solvents and ability to form flexible thin films, display high glass-transition temperatures and thermal stability. Their fluorescence emission in both solution and solid state, with notable quantum yields, suggests applications in optoelectronic devices and materials science (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).

Novel Synthesis Techniques

Research into efficient synthesis methods for imidazo[1,5-a]pyridine derivatives, starting from compounds like (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine, has led to the development of protocols for large-scale production. These methodologies highlight the utility of imidazole derivatives in various chemical synthesis processes (Mihorianu, Mangalagiu, Jones, Daniliuc, Franz, & Neda, 2010).

Mechanism of Action

Target of action

Imidazole derivatives have been found to bind with high affinity to multiple receptors , and trifluoromethyl compounds are often used in medicinal chemistry to improve the potency and metabolic stability of drug candidates.

Mode of action

The mode of action of imidazole and trifluoromethyl compounds can vary widely depending on the specific compound and its targets. Some imidazole derivatives have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

The safety information for this compound includes hazard statements such as H302 - H315 - H318 - H335 . Precautionary statements include P261 - P264 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 . The hazard classifications include Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name |

[1-[[2-(trifluoromethyl)phenyl]methyl]imidazol-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3.ClH/c13-12(14,15)11-4-2-1-3-9(11)6-18-7-10(5-16)17-8-18;/h1-4,7-8H,5-6,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBWZYDNIXHMNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(N=C2)CN)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

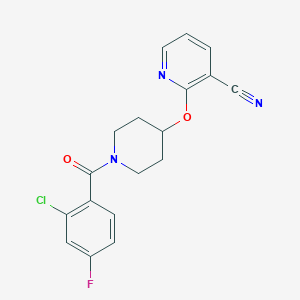

![[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)amine](/img/structure/B2566135.png)

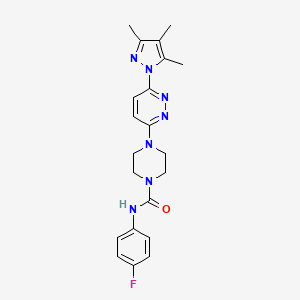

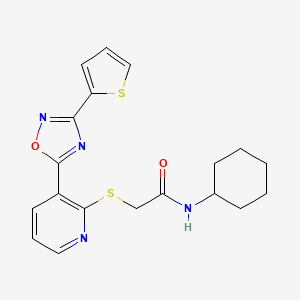

![N-(3,4-dimethoxyphenethyl)-3-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2566139.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride](/img/structure/B2566141.png)

acetate](/img/structure/B2566147.png)

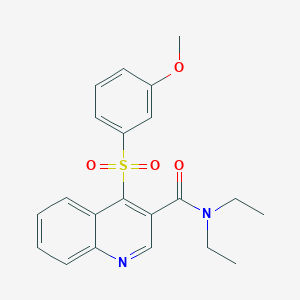

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2566149.png)

![3-nitro-N-[3-[(3-nitrobenzoyl)amino]pyridin-4-yl]benzamide](/img/structure/B2566156.png)